molecular formula C26H33NaO8 B1676478 Methylprednisolone sodium succinate CAS No. 2375-03-3

Methylprednisolone sodium succinate

Cat. No.: B1676478
CAS No.: 2375-03-3
M. Wt: 496.5 g/mol
InChI Key: FQISKWAFAHGMGT-SGJOWKDISA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylprednisolone sodium succinate (CAS 2375-03-3) is a water-soluble ester of methylprednisolone, designed for research applications requiring a readily administrable synthetic corticosteroid . It acts as a potent anti-inflammatory and immunosuppressive agent, functioning by passively diffusing across cell membranes and binding to the intracellular glucocorticoid receptor . This hormone-receptor complex translocates to the nucleus, where it modulates the transcription of specific genes, leading to the blockade of pro-inflammatory transcription factors, the promotion of anti-inflammatory gene products, and the inhibition of inflammatory cytokine synthesis . A key area of scientific investigation for high-dose this compound is acute traumatic spinal cord injury, where it is thought to counteract secondary injury by reducing lipid peroxidation, improving neuronal blood flow, and attenuating the inflammatory response . Beyond neuroscience, its research value extends to studies in immunology, hematology, and pulmonary diseases, including models of autoimmune hemolytic anemia, immune thrombocytopenia, and asthma exacerbations . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

sodium;4-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O8.Na/c1-14-10-16-17-7-9-26(33,20(29)13-34-22(32)5-4-21(30)31)25(17,3)12-19(28)23(16)24(2)8-6-15(27)11-18(14)24;/h6,8,11,14,16-17,19,23,28,33H,4-5,7,9-10,12-13H2,1-3H3,(H,30,31);/q;+1/p-1/t14-,16-,17-,19-,23+,24-,25-,26-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQISKWAFAHGMGT-SGJOWKDISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NaO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2921-57-5 (Parent)
Record name Methylprednisolone sodium succinate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002375033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2023303
Record name Methylprednisolone sodium succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375-03-3
Record name Methylprednisolone sodium succinate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002375033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylprednisolone sodium succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pregna-1,4-diene-3,20-dione, 21-(3-carboxy-1-oxopropoxy)-11,17-dihydroxy-6-methyl-, monosodium salt, (6α,11β)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.416
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYLPREDNISOLONE SODIUM SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEC9GKY20K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Two-Step Synthesis via Methylprednisolone Hemisuccinate Intermediate

The predominant industrial method involves synthesizing methylprednisolone hemisuccinate followed by sodium salt formation. According to Patent IN2016CH02368A, this approach proceeds via:

  • Esterification of Methylprednisolone with Succinic Anhydride
    Methylprednisolone reacts with succinic anhydride in a polar aprotic solvent, typically N-methylpyrrolidone (NMP), catalyzed by 4-dimethylaminopyridine (DMAP) at -5°C. The reaction achieves 85–90% conversion within 7–8 hours, yielding crude methylprednisolone hemisuccinate. Crystallization using cyclohexane and tetrahydrofuran (THF) removes unreacted starting materials, producing a white solid with ≥98% purity.

  • Sodium Salt Formation
    The hemisuccinate intermediate undergoes neutralization with sodium carbonate in a tetrahydrofuran-water (4:1 v/v) solvent system. Seeding with pre-formed this compound crystals induces crystallization, followed by anti-solvent addition (2-methyltetrahydrofuran) to precipitate the product. This step achieves a 90% yield with residual solvent levels below International Council for Harmonisation (ICH) limits.

Single-Pot Crystallization-Based Purification

Chinese Patent CN103159817A discloses an alternative method focusing on purifying crude this compound through solvent-mediated crystallization:

  • Solvent System Optimization
    A mixture of water and acetone (1:1.5–1:12 w/w) dissolves the crude product at 35–40°C. Activated carbon (0.1–1% w/v) adsorbs chromatic impurities, followed by hot filtration to remove particulates.

  • Thermodynamic Crystallization
    Cooling the filtrate to 0–5°C induces supersaturation, yielding needle-shaped crystals. Vacuum drying at 30–60°C produces pharmaceutical-grade material with ≤0.1% related substances by high-performance liquid chromatography (HPLC).

Comparative Analysis of Synthetic Routes

Parameter Two-Step Synthesis Single-Pot Crystallization
Reaction Time 24–30 hours 4–6 hours
Overall Yield 78–82% 88–92%
Purity (HPLC) 97.5–98.5% 99.2–99.8%
Key Solvents NMP, THF, 2-methyltetrahydrofuran Water, acetone
Industrial Scalability Moderate (batch-dependent) High (continuous crystallization feasible)

The single-pot method reduces solvent diversity, simplifying waste management and complying with green chemistry principles. However, the two-step approach allows tighter control over esterification kinetics, minimizing di-ester byproducts.

Purification and Crystallization Dynamics

Activated Carbon Treatment

Decolorization with 0.1–1% w/v activated carbon removes endotoxins and oxidizable impurities, critical for parenteral formulations. Patent CN103159817A specifies that 0.3% carbon loading optimally balances impurity removal and product loss, achieving a 40% reduction in chromatographic peak area for unknown degradants.

Solvent-Mediated Polymorphism Control

Crystallization from acetone-water mixtures favors the metastable Form I polymorph, which exhibits superior dissolution kinetics compared to the thermodynamically stable Form II. X-ray powder diffraction (XRPD) analyses confirm that cooling rates below 5°C/hour prevent polymorphic transitions during scale-up.

Quality Control and Analytical Characterization

  • HPLC Purity Profiling
    Reverse-phase chromatography (C18 column, acetonitrile-phosphate buffer mobile phase) resolves this compound from its desuccinoyl impurity. The single-pot method demonstrates ≤0.05% desuccinoyl content versus 0.12–0.15% in two-step synthesis.

  • Thermogravimetric Analysis (TGA)
    Residual solvent levels (acetone, THF) remain below 500 ppm when drying at 40–50°C under 50 mBar vacuum, meeting ICH Q3C guidelines.

  • Particulate Matter Testing
    Membrane filtration (0.22 μm) of reconstituted solutions yields ≤10 particles/mL ≥10 μm, complying with United States Pharmacopeia (USP) <788> standards.

Industrial Manufacturing Considerations

Equipment Design for Crystallization

Jacketed crystallizers with programmable cooling profiles (0.1–0.5°C/minute) ensure uniform crystal size distribution (CSD). Patent CN103159817A reports a median CSD of 50–70 μm, ideal for filtration and drying operations.

Environmental Impact Assessment

The acetone-water system generates 30% less volatile organic compound (VOC) emissions compared to THF-based processes. Waste streams from the single-pot method require neutralization prior to disposal due to residual sodium phosphate buffers.

Chemical Reactions Analysis

Types of Reactions: Methylprednisolone sodium succinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Allergic Conditions

Methylprednisolone sodium succinate is indicated for the control of severe allergic states that are unresponsive to conventional treatments. These include:

  • Asthma : Used in acute exacerbations to reduce inflammation and improve airflow.
  • Dermatologic Diseases : Effective in conditions such as bullous dermatitis herpetiformis and severe erythema multiforme (Stevens-Johnson syndrome) .

Endocrine Disorders

This compound is utilized in managing various endocrine disorders, such as:

  • Adrenocortical Insufficiency : Both primary and secondary forms can be treated with this compound, often in conjunction with mineralocorticoids .
  • Congenital Adrenal Hyperplasia : It helps manage adrenal crises in patients with this condition.

Gastrointestinal Diseases

In gastrointestinal disorders, this compound can be used to manage:

  • Regional Enteritis : It helps during critical periods of disease exacerbation.
  • Ulcerative Colitis : Provides systemic therapy during flare-ups .

Neurological Conditions

This compound has been investigated for its efficacy in treating traumatic spinal cord injuries. A systematic review indicated that while it was initially thought to improve outcomes, evidence supporting its routine use remains weak . The standard dosing protocol involves a bolus of 30 mg/kg followed by a continuous infusion .

High-Dose Methylprednisolone in Sepsis

A randomized controlled trial examined the effects of high-dose this compound in patients with severe sepsis and septic shock. The study found no significant benefit in mortality or shock reversal compared to placebo, raising concerns about increased mortality related to secondary infections among those treated with the steroid .

Traumatic Spinal Cord Injury

Research evaluating the effectiveness of this compound following traumatic spinal cord injury revealed that while it was administered according to established protocols, it did not enhance neurological recovery at 26 weeks post-injury . This finding underscores the need for further investigation into optimal treatment strategies for spinal injuries.

Data Table: Indications and Dosing Recommendations

ConditionRecommended DoseAdministration Route
Severe Allergic Reactions30 mg/kg IV over 30 minutesIntravenous
Spinal Cord Injury30 mg/kg IV bolus then 5.4 mg/kg/hrIntravenous
Adrenocortical InsufficiencyVaries based on clinical needIntravenous/Intramuscular
Gastrointestinal DiseasesVaries based on severityIntravenous

Mechanism of Action

Methylprednisolone sodium succinate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes. This results in the suppression of pro-inflammatory cytokines and the upregulation of anti-inflammatory proteins. The compound also inhibits the migration of leukocytes to sites of inflammation and reduces capillary permeability .

Comparison with Similar Compounds

Table 1: Pharmacokinetic Comparison of MPSS and Related Compounds

Compound Route Onset of Action Key Findings Reference
MPSS IV/IM Rapid (≤15 min) Faster onset vs. suleptanate in asthma
Methylprednisolone sodium phosphate (MPP) IM Rapid (≤15 min) Bioequivalent to MPSS in eosinophil suppression, glucose elevation
Methylprednisolone suleptanate IV Slower (≥30 min) Similar efficacy to MPSS but delayed onset in asthma
  • MPSS vs.
  • MPSS vs. Suleptanate : In acute asthma, MPSS achieved faster symptom relief (onset <6 hours) compared to suleptanate, though both prodrugs provided comparable 72-hour outcomes .

Clinical Efficacy in Specific Indications

Acute Spinal Cord Injury

  • MPSS vs. Placebo : High-dose MPSS (30 mg/kg IV bolus) administered within 8 hours of injury improved motor function recovery in cervical SCI but was associated with higher infection rates (16% vs. 4% in placebo) .
  • MPSS Monotherapy vs. Combination Therapy: Combining MPSS with mouse nerve growth factor (mNGF) enhanced 2-year neurological recovery (91.3% vs. 70% with MPSS alone) and daily living scores (ADL: 82.6 vs. 65) .

Acute Asthma

  • MPSS vs. Suleptanate : Both prodrugs reduced hospitalization duration, but MPSS showed superior early symptom relief (FEV1 improvement: 47% vs. 32% at 12 hours) .

Table 2: Clinical Efficacy in Key Indications

Indication Compound Comparator Outcome Reference
Acute SCI MPSS Placebo Improved motor recovery (OR: 2.1)
Acute Asthma MPSS Suleptanate Faster FEV1 improvement (Δ15%)
Optic Neuritis MPSS Catalase Less H2O2 reduction (Δ6.2 μM)

Administration Routes and Bioavailability

  • Intrathecal vs. IV MPSS : Intrathecal MPSS (3 mg/kg) matched IV efficacy in SCI models, preserving motor neurons and reducing apoptosis without systemic side effects .

Table 3: Adverse Event Profiles

Compound Common Adverse Events Severe Complications Reference
MPSS Hyperglycemia, insomnia Anaphylaxis (rare), infections
MPP Injection site pain, hyperglycemia None reported
Suleptanate Gastrointestinal discomfort None reported
  • High-Dose MPSS Risks : Early complications include pneumonia (12%), urinary tract infections (8%), and hyperglycemia (14%) in SCI patients .
  • Allergic Reactions : One case of anaphylaxis was reported post-IV MPSS, attributed to sodium succinate excipients .

Biological Activity

Methylprednisolone sodium succinate (MPSS) is a synthetic glucocorticoid with potent anti-inflammatory properties, widely used in clinical settings for various conditions, including spinal cord injuries, severe allergic reactions, and inflammatory diseases. This article delves into the biological activity of MPSS, examining its pharmacokinetics, efficacy in clinical trials, and safety profiles based on diverse research findings.

Pharmacokinetics

The pharmacokinetics of MPSS reveals critical insights into its absorption, distribution, metabolism, and excretion. Following intravenous administration, MPSS demonstrates rapid absorption with effects observable within one hour. Its half-life is approximately 1.93 hours, with a mean residence time of 3.50 hours and systemic clearance of 0.45 L/h/kg . The drug is nearly completely excreted within 12 hours post-administration, necessitating frequent dosing in cases requiring sustained therapeutic levels .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Half-life1.93 hours
Mean Residence Time (MRT)3.50 hours
Systemic Clearance (CL)0.45 L/h/kg
Volume of Distribution (Vd)1.5 L/kg

Efficacy in Clinical Applications

MPSS has been studied extensively for its efficacy in treating acute spinal cord injuries (SCI). The National Acute Spinal Cord Injury Studies (NASCIS) highlighted its potential benefits when administered within eight hours post-injury. However, subsequent analyses have raised questions regarding its effectiveness.

  • NASCIS Trials : Early studies indicated that high-dose MPSS could improve neurological outcomes when administered shortly after injury. However, more recent systematic reviews suggest that the evidence supporting these claims is weak, with no significant improvement in motor function compared to placebo groups .
  • Case Study Analysis : A cohort study involving patients with cervical cord injury revealed no significant neurological improvement attributable to MPSS treatment compared to non-MPSS treated groups . Complications such as pneumonia and urinary tract infections were notably higher in patients receiving MPSS .

Table 2: Summary of Efficacy Findings from Key Studies

Study/TrialFindings
NASCIS II & IIIWeak evidence for improved outcomesInsufficient support for standard use
Cohort StudyNo significant difference in ASIA scoresHigh complication rates observed
Meta-analysisSignificant motor improvement at 6 weeksEvidence remains controversial

Safety Profile

The safety profile of MPSS has been a focal point in its clinical application. Although generally well-tolerated, there are notable risks associated with high-dose regimens:

  • Infection Risk : Increased incidence of sepsis and hyperglycemia has been reported in patients treated with MPSS .
  • Mortality Rates : A controlled trial indicated that high-dose corticosteroids did not improve outcomes in severe sepsis and may increase mortality rates among specific subgroups .

Non-Genomic and Genomic Effects

Recent research has explored both genomic and non-genomic mechanisms of action for MPSS. While traditional glucocorticoids exert effects primarily through genomic pathways by regulating gene expression, MPSS exhibits significant non-genomic activity as well:

  • Non-Genomic Effects : Studies show that MPSS can rapidly modulate inflammatory responses independent of gene transcription, impacting cytokine release and cellular signaling pathways .
  • Genomic Responses : Inflammatory cytokine gene transcription is significantly reduced following exposure to MPSS at optimal doses, underscoring the importance of dose selection for therapeutic efficacy .

Q & A

Q. What validated analytical methods are recommended for quantifying methylprednisolone sodium succinate and its impurities in pharmaceutical formulations?

Methodological Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for quantifying MPSS and detecting related substances like free methylprednisolone. Key parameters include:

  • Column: C18 column (e.g., 250 mm × 4.6 mm, 5 μm).
  • Mobile Phase: Gradient elution with methanol and phosphate buffer (pH 3.0–5.0).
  • Detection: UV absorbance at 254 nm.
  • Internal Standard: Prednisolone succinate or similar corticosteroids for peak normalization .
    Validation requires testing for linearity (r² > 0.999), precision (RSD < 2%), and recovery (90–110%) per USP guidelines .

Q. How does the pharmacokinetic profile of MPSS influence dosing protocols in preclinical studies?

Methodological Answer: MPSS exhibits rapid bioavailability post-IV administration, with peak effects within 1 hour and variable duration (4–48 hours). Preclinical protocols should:

  • Use dose equivalents of 1–30 mg/kg, adjusted for species-specific metabolic rates.
  • Monitor plasma concentrations via LC-MS/MS to account for rapid conversion to active methylprednisolone.
  • Consider renal/hepatic impairment models to assess clearance variability .

Q. What are the USP specifications for acceptable free methylprednisolone levels in MPSS formulations?

Methodological Answer: USP mandates ≤6.6% free methylprednisolone in MPSS injections. Quantification involves:

  • Chromatographic separation (HPLC) with internal standardization.
  • Calculation of peak area ratios (MPSS vs. internal standard).
  • Validation against USP reference standards (e.g., USP Methylprednisolone Hemisuccinate RS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical outcomes when studying MPSS efficacy in sepsis-associated organ dysfunction?

Methodological Answer: Conflicting results (e.g., no mortality benefit vs. transient hemodynamic improvement) require:

  • Stratified Analysis: Subgroup patients by severity (APACHE II scores) or infection type.
  • Biomarker Integration: Track interleukin-6, procalcitonin, and lactate to correlate MPSS effects with immune modulation.
  • Dose-Timing Optimization: Administer MPSS within 6–12 hours of sepsis onset, as delayed dosing may exacerbate organ failure .

Q. What experimental designs are optimal for investigating MPSS-induced hypersensitivity mechanisms?

Methodological Answer:

  • Basophil Activation Testing (BAT): Incubate patient whole blood with MPSS (0.1–100 µg/mL) and measure CD63 upregulation via flow cytometry.
  • Skin Testing: Perform SPTs/IDTs with MPSS and structural analogs (e.g., hydrocortisone succinate) to identify cross-reactivity.
  • IgE Profiling: Use FEIA ImmunoCAP to detect succinate moiety-specific IgE (threshold: >0.35 kUA/L) .

Q. How does MPSS modulate TGF-β/Smad and NF-κB pathways in renal fibrosis models?

Methodological Answer:

  • In Vivo Models: Induce unilateral ureteral obstruction (UUO) in rodents; administer MPSS (10–30 mg/kg/day IP).
  • Molecular Analysis: Quantify TGF-β1, Smad2/3 phosphorylation, and NF-κB p65 nuclear translocation via Western blot.
  • Histopathology: Assess collagen deposition (Masson’s trichrome) and α-SMA expression (immunohistochemistry) .

Q. What methodological considerations are critical when designing a meta-analysis on MPSS efficacy in sudden sensorineural hearing loss (SSNHL)?

Methodological Answer:

  • PICOT Framework:
    • P: Adults with SSNHL (idiopathic onset <72 hours).
    • I/C: Intratympanic MPSS vs. systemic glucocorticoids.
    • O: Pure-tone audiometry improvement (dB).
    • T: 30-day follow-up.
  • Heterogeneity Mitigation: Use random-effects models and sensitivity analysis to address variability in dosing (40–120 mg) and administration routes .

Q. How should stability studies be designed to assess the impact of sodium bicarbonate on MPSS formulations?

Methodological Answer:

  • Forced Degradation Studies: Expose MPSS to 0.1 M NaHCO3 (pH 8.5–9.5) at 40°C/75% RH for 4 weeks.
  • Analytical Endpoints: Monitor free methylprednisolone (HPLC), particulate matter (microscopy), and pH shifts.
  • Accelerated Stability Testing: Use Arrhenius modeling to predict shelf-life under proposed storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methylprednisolone sodium succinate
Reactant of Route 2
Reactant of Route 2
Methylprednisolone sodium succinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.